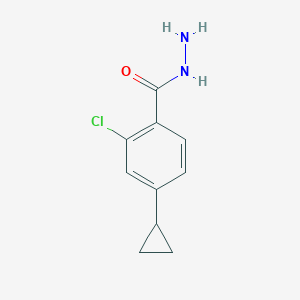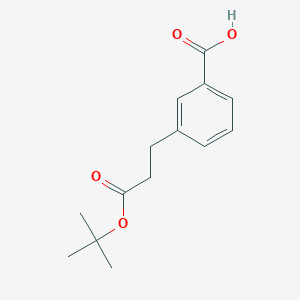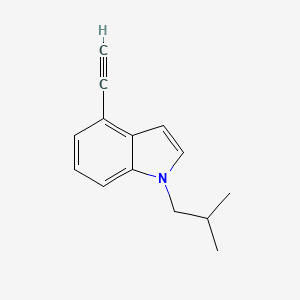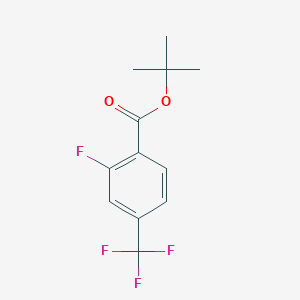
Tert-butyl 2-fluoro-4-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-fluoro-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a trifluoromethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-fluoro-4-(trifluoromethyl)benzoate can be achieved through several methods. One common approach involves the esterification of 2-fluoro-4-(trifluoromethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to couple aryl halides with organoboron compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major product is 2-fluoro-4-(trifluoromethyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 2-fluoro-4-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its fluorine and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact pathways involved vary depending on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the tert-butyl ester group.
4-(Trifluoromethyl)benzoic acid: Lacks both the fluorine atom and the tert-butyl ester group.
Tert-butyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the fluorine atom.
Uniqueness
Tert-butyl 2-fluoro-4-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development .
Eigenschaften
IUPAC Name |
tert-butyl 2-fluoro-4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)8-5-4-7(6-9(8)13)12(14,15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOOCXWJLNMSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
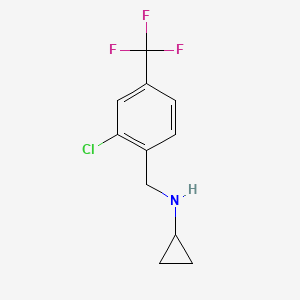
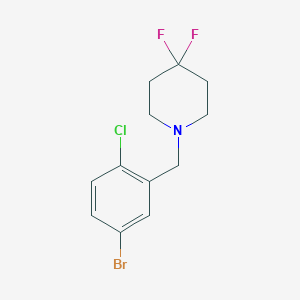
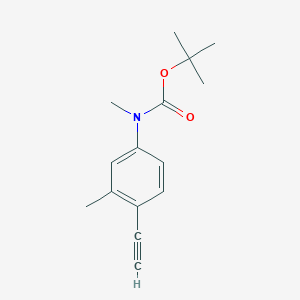
![10-Aminoindolo[3,2,1-kl]phenoxazine](/img/structure/B8123809.png)
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B8123816.png)
![2-Methoxyspiro[3.3]heptan-6-ol](/img/structure/B8123817.png)
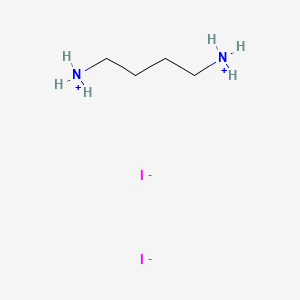
![[2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8123837.png)
![4-[3-(2,2-Difluoroethoxy)-phenoxy]-piperidine](/img/structure/B8123848.png)
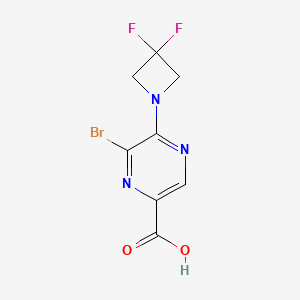
![4-[2-(3,3-Difluoro-piperidin-1-yl)-ethyl]-phenylamine](/img/structure/B8123857.png)
